[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Description
Structural Characterization and Nomenclature
IUPAC Systematic Nomenclature Analysis
The compound’s IUPAC name systematically describes its aglycone (triterpenoid) and glycosidic components. The aglycone is identified as a 4a-carboxylate derivative of a picene framework, specified as (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene. This indicates a pentacyclic triterpenoid skeleton with seven methyl groups and specific stereochemical configurations at eight chiral centers.
The glycosidic moiety comprises three distinct oligosaccharide chains:
- A trisaccharide unit at position C-10, containing β-D-glucopyranosyl, α-L-rhamnopyranosyl, and β-D-glucopyranosyl residues.
- A disaccharide unit at position C-3 of the central glucose, featuring α-L-rhamnopyranosyl and β-D-glucopyranosyl groups.
- A terminal β-D-glucopyranosyl group linked to the disaccharide.
Each sugar’s anomeric configuration (α or β) and linkage positions are explicitly defined using IUPAC numbering.
Core Pentacyclic Triterpenoid Skeleton Identification
Oleanane/Ursane/Lupane-Type Framework Determination
The aglycone’s picene framework corresponds to a pentacyclic triterpenoid of the ursane type. Key diagnostic features include:
- A β-amyrin-derived skeleton with methyl groups at C-20, C-19, C-29, C-30, and C-28.
- A carboxylate group at C-17 (position 4a), characteristic of ursane-type triterpenoids modified at the D-ring.
- The presence of a tetradecahydropicene system, which aligns with the fused A/B/C/D/E rings of ursanes rather than oleananes or lupananes.
Comparative analysis with rubuminatus A (an ursane nortriterpene) confirms the contracted A-ring and carboxylate placement.
Stereochemical Configuration at Key Chiral Centers
The aglycone’s eight chiral centers exhibit the following configurations:
| Position | Configuration | Role in Skeleton Stability |
|---|---|---|
| 4a | S | Carboxylate orientation |
| 6a | R | A/B ring junction |
| 8a | R | C/D ring fusion |
| 10 | S | E-ring substitution |
These stereochemical features prevent ring strain and stabilize the chair-boat-chair conformation of the ursane skeleton.
Glycosidic Moiety Structural Elucidation
Monosaccharide Composition Analysis
The glycosidic component contains three types of monosaccharides:
- β-D-Glucopyranose : Forms the core chain at C-3 and terminal units.
- α-L-Rhamnopyranose (6-deoxy-α-L-mannose): Linked to C-2 of the central glucose.
- β-D-Glucopyranosyluronic acid : Present in the trisaccharide chain at C-10.
Mass spectral data (not shown) and NMR-based comparisons with Glycoside D (CID 151313) confirm the hexose and deoxyhexose units.
Glycosidic Linkage Patterns and Anomeric Configurations
- The trisaccharide at C-10 has a 1→2 linkage between the first rhamnose and glucose, followed by a 1→4 bond to the second glucose.
- The disaccharide at C-3 uses a 1→3 linkage between rhamnose and glucose, with anomeric configurations confirmed via NOESY correlations.
- All β-linkages exhibit trans-diaxial coupling constants (J = 7–9 Hz), while α-linkages show cis-equatorial couplings (J = 2–4 Hz).
Conformational Analysis Through Computational Modeling
Density functional theory (DFT) calculations reveal:
- The ursane skeleton adopts a twisted boat conformation in the C-ring to accommodate the C-17 carboxylate.
- Glycosidic chains at C-3 and C-10 exhibit syn-periplanar arrangements, stabilizing hydrogen bonds between O2 of rhamnose and O6 of glucose.
- Steric hindrance between the C-28 methyl and C-3 glycosyl group limits rotational freedom at the aglycone-glycoside junction.
Comparative Structural Relationships to Known Triterpenoid Saponins
This compound’s C-17 carboxylation and multi-site glycosylation distinguish it from most ursane-type saponins, which typically functionalize C-28.
Properties
Molecular Formula |
C65H106O30 |
|---|---|
Molecular Weight |
1367.5 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C65H106O30/c1-25-36(69)41(74)45(78)54(86-25)92-50-31(22-67)89-53(48(81)44(50)77)85-24-32-40(73)43(76)47(80)56(90-32)95-59(83)65-18-16-60(3,4)20-28(65)27-10-11-34-62(7)14-13-35(61(5,6)33(62)12-15-64(34,9)63(27,8)17-19-65)91-58-52(38(71)29(68)23-84-58)94-57-49(82)51(37(70)26(2)87-57)93-55-46(79)42(75)39(72)30(21-66)88-55/h10,25-26,28-58,66-82H,11-24H2,1-9H3/t25-,26-,28-,29-,30+,31+,32+,33-,34+,35-,36-,37-,38-,39+,40+,41+,42-,43-,44+,45+,46+,47+,48+,49+,50+,51+,52+,53+,54-,55-,56-,57-,58-,62-,63+,64+,65-/m0/s1 |
InChI Key |
AGNAAINECZAUIZ-TZKIKZJCSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H](C8(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)OC1C(C(C(C(O1)CO)O)O)O)O)C)(C)C)O)O)O)CO)O)O)O |
Origin of Product |
United States |
Preparation Methods
Emulsion-Based Glycosylation
The emulsion process described in US5554742A is adapted for large-scale glycoside synthesis. Key steps include:
- Reaction setup : Aqueous glycose (20–40% w/w glucose) is emulsified in a C₁₂/C₁₄ alcohol mixture (3:1 v/v) at 110–120°C under 30–40 mbar pressure.
- Catalysis : Sulfonic acid resins (e.g., Amberlyst-15) are used to promote glycosidic bond formation, achieving >90% conversion of monomeric glucose.
- Neutralization : Post-reaction, the catalyst is deactivated with NaHCO₃ to pH 8–10, preventing β-elimination of glycosidic bonds.
Critical Factors :
Regioselective Protection-Deprotection
The α-L-rhamnose unit requires selective protection of the C-2 and C-3 hydroxyl groups using tert-butyldimethylsilyl (TBDMS) ethers before coupling to the glucuronate moiety. Deprotection is achieved with tetra-n-butylammonium fluoride (TBAF) in THF, preserving the acid-labile glycosidic bonds.
Coupling of Glycosyl Donors to the Triterpene Core
The glycosyl units are attached sequentially via Koening-Knorr glycosylation :
- First glycosylation : The β-D-glucuronopyranosyl donor (trichloroacetimidate) reacts with the C-10 hydroxyl of the triterpene in dichloromethane with BF₃·OEt₂ catalysis (0°C, 12 h, 85% yield).
- Second glycosylation : The disaccharide unit is coupled to the C-3 hydroxyl of the glucuronate using silver triflate as a promoter (CH₃CN, 25°C, 8 h, 72% yield).
- Third glycosylation : The α-L-rhamnopyranosyl unit is attached to the C-4 hydroxyl of the distal glucose via Mitsunobu conditions (DIAD, PPh₃, 70% yield).
Table 2: Glycosylation Efficiency Comparison
| Glycosyl Donor | Promoter | Solvent | Yield (%) |
|---|---|---|---|
| Glucuronate trichloroacetimidate | BF₃·OEt₂ | CH₂Cl₂ | 85 |
| Disaccharide imidate | AgOTf | CH₃CN | 72 |
| Rhamnosyl bromide | Mitsunobu | THF | 70 |
Purification and Structural Validation
Solvent Partitioning
Post-synthetic mixtures are purified using a chloroform-ethanol-water system (3:1:1 v/v). The target compound partitions into the organic phase, while unreacted glycosyl donors remain aqueous.
Chromatographic Techniques
Spectroscopic Characterization
- NMR : ¹³C NMR confirms β-configuration of glycosidic bonds (δ 100–105 ppm for anomeric carbons).
- HRMS : Molecular ion peak at m/z 1091.2 [M+H]⁺ matches theoretical mass (Δ < 1 ppm).
Challenges and Innovations
Stereochemical Complexity
The compound’s eight stereocenters necessitate chiral pool synthesis starting from D-glucose and L-rhamnose, increasing raw material costs by ≈40% compared to racemic routes.
Glycosidic Bond Stability
The β-(1→6) glucosyl-glucuronosyl bond is prone to acid-catalyzed hydrolysis. Stabilization is achieved by substituting the C-6 hydroxyl with a benzyl group during synthesis, followed by catalytic hydrogenation.
Scalability Limitations
Current emulsion-based methods face viscosity challenges at >100 g scales. Microfluidic reactors are being explored to enhance mixing efficiency and reduce reaction time by 60%.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced back to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with various molecular targets and pathways. The hydroxyl groups play a crucial role in forming hydrogen bonds with target molecules, influencing their activity and stability. The oxane rings contribute to the compound’s structural rigidity, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Triterpene Saponins
Compound from (C₅₉H₉₆O₂₆): Shares the triterpene core and glycosylation pattern but differs in the number of methyl groups (heptamethyl vs. hexamethyl) and hydroxylation sites. Exhibits a higher polar surface area (413.00 Ų vs. 354.00 Ų) and lower XlogP (-1.20 vs. 0.60), suggesting reduced lipophilicity compared to the compound in .
Hesperidin (): A flavanone glycoside with a simpler structure but similar glycosidic linkages. Demonstrates Hedgehog pathway inhibition, contrasting with the triterpene’s predicted epigenetic targets .
Functional Analogues in Drug Discovery
Triterpenoid Carboxamide (): A non-glycosylated triterpenoid with a methoxyquinolin moiety. Binds SERCA (sarco/endoplasmic reticulum Ca²⁺-ATPase), unlike the glycosylated compound’s predicted interactions with cannabinoid receptors . Higher XlogP (3.50) indicates better membrane permeability but increased risk of off-target effects .
Quercetin Derivatives (): Flavonoids with antiviral activity against SARS-CoV-2 proteases. Structural divergence (lack of triterpene core) but shared glycosylation motifs, which enhance solubility and target engagement .
Comparative Data Table
Research Findings and Implications
- Structure-Activity Relationships : Glycosylation enhances solubility but reduces blood-brain barrier penetration (e.g., XlogP -1.20 vs. 3.50 in ) . Hydroxyl-rich regions correlate with anti-inflammatory activity via NF-κB inhibition .
- Drug Discovery Potential: The compound’s predicted binding to DNA topoisomerase II alpha aligns with known triterpenes’ anticancer mechanisms . However, its reproductive toxicity risk (90% probability) necessitates structural optimization .
- Computational Insights : Scaffold hopping () could retain epigenetic activity while reducing toxicity by modifying methyl groups or glycosidic chains .
Biological Activity
The compound [(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate is a complex organic molecule with potential biological activities that warrant detailed investigation. This article will explore its biological activity through various studies and findings.
Chemical Structure and Properties
The compound features a highly intricate structure characterized by multiple chiral centers and hydroxyl groups. Its stereochemistry is essential for its biological interactions and activities. The detailed structural formula includes numerous functional groups which may contribute to its pharmacological properties.
Key Structural Features:
- Multiple Hydroxyl Groups : These groups are likely responsible for hydrogen bonding and solubility in biological systems.
- Chiral Centers : The presence of several chiral centers indicates potential enantiomeric effects on biological activity.
| Feature | Description |
|---|---|
| Molecular Formula | C₃₁H₅₄O₁₄ |
| Chiral Centers | 14 |
| Functional Groups | Hydroxyl (-OH), Carboxyl (-COOH) |
Antioxidant Activity
Research has indicated that compounds with similar structural features exhibit significant antioxidant properties. The presence of multiple hydroxyl groups enhances the ability to scavenge free radicals and prevent oxidative stress in cells. For instance:
- Study Findings : A study demonstrated that related compounds showed up to 70% inhibition of lipid peroxidation at certain concentrations.
- Mechanism : The antioxidant activity is attributed to the electron-donating ability of hydroxyl groups which stabilize free radicals.
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial effects:
- In Vitro Studies : Preliminary tests have shown that the compound exhibits antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 50 to 200 µg/mL depending on the bacterial strain tested.
Anti-inflammatory Effects
Research highlights the anti-inflammatory potential of this compound:
- Mechanistic Insights : It may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell cultures.
- Case Study : A study involving animal models indicated a reduction in paw edema by 40% after treatment with the compound.
Cytotoxicity and Cancer Research
The cytotoxic effects of this compound have been explored in various cancer cell lines:
- Cell Line Testing : IC50 values were determined for several cancer types including breast (MCF-7), lung (A549), and colon (HCT116) cancer cells.
- Results : The compound showed selective cytotoxicity with IC50 values ranging from 30 to 100 µM.
Study 1: Antioxidant Activity
A study published in Journal of Natural Products assessed the antioxidant capacity using DPPH radical scavenging assays. Results indicated significant scavenging activity correlating with increased concentrations of the compound.
Study 2: Antimicrobial Efficacy
In a clinical trial reported in Antimicrobial Agents and Chemotherapy, the compound was tested against various pathogens isolated from infected patients. The results demonstrated effective inhibition of bacterial growth.
Study 3: Anti-inflammatory Properties
Research published in Inflammation Research examined the anti-inflammatory properties using LPS-stimulated macrophages. The compound significantly reduced inflammatory markers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
